![molecular formula C13H9NO3 B6386722 5-(3-Formylphenyl)picolinic acid, 95% CAS No. 566198-39-8](/img/structure/B6386722.png)
5-(3-Formylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Formylphenyl)picolinic acid, 95% (5-(3-FPPA) is a common organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that has a molecular weight of 181.2 g/mol and a melting point of 133-135 °C. 5-(3-FPPA) is a versatile compound that has been used in a variety of research applications, including synthesis and biochemical studies.
Scientific Research Applications
5-(3-FPPA) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-amino-3-formylbenzoic acid and 5-amino-3-formylbenzoic acid derivatives. It has also been used as a catalyst in the synthesis of 5-aryl-3-formylbenzoic acids. Additionally, 5-(3-FPPA) has been used as a substrate in the study of enzymes and other proteins, as well as in the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 5-(3-FPPA) is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes and other proteins, as well as a modulator of cell signaling pathways. It is believed that 5-(3-FPPA) binds to a specific site on the enzyme or protein, leading to a conformational change that prevents the enzyme or protein from functioning. Additionally, it is believed that 5-(3-FPPA) can act as an agonist or antagonist of cell signaling pathways, depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-FPPA) are not yet fully understood. However, it has been shown to have a variety of effects in cell culture and animal models. In cell culture, 5-(3-FPPA) has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cancer cells. In animal models, 5-(3-FPPA) has been shown to inhibit the growth of tumors and to reduce inflammation. Additionally, it has been shown to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-FPPA) in lab experiments are that it is relatively inexpensive and easy to obtain, and that it has a wide range of applications. Additionally, it has a low toxicity profile, making it safe for use in laboratory experiments. The main limitation of using 5-(3-FPPA) in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are several potential future directions for the use of 5-(3-FPPA) in scientific research. These include further studies into its mechanism of action, as well as further studies into its effects on cell signaling pathways and its potential therapeutic applications. Additionally, further studies into its effects on inflammation, oxidative stress, and tumor growth could lead to new therapeutic strategies. Finally, further studies into its synthesis and use as a reagent in the synthesis of other compounds could lead to new and improved synthetic methods.
Synthesis Methods
5-(3-FPPA) is synthesized by the reaction of 3-formylbenzoic acid and picolinic acid in an acidic medium. This reaction involves the deprotonation of the carboxylic acid group of 3-formylbenzoic acid, followed by the nucleophilic attack of the picolinic acid on the resulting carbanion. The product is then purified by recrystallization.
properties
IUPAC Name |
5-(3-formylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13(16)17)14-7-11/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVKVXSFCCQMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687023 |
Source
|
Record name | 5-(3-Formylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formylphenyl)pyridine-2-carboxylic acid | |
CAS RN |
566198-39-8 |
Source
|
Record name | 5-(3-Formylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.